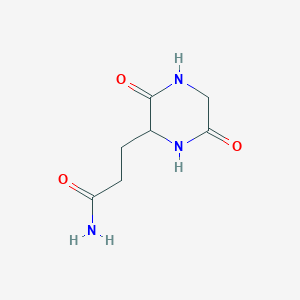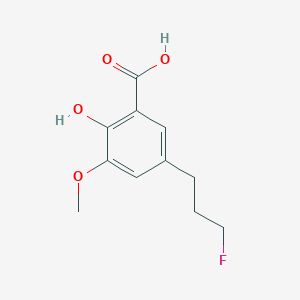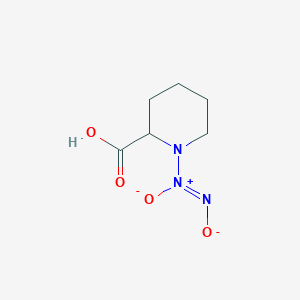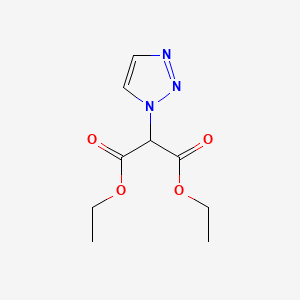![molecular formula C19H19NO6S B12530090 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-65-9](/img/structure/B12530090.png)
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is a complex organic compound that features a morpholine ring, a phenyl group, and a sulfonylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-carbonyl intermediate, which is then coupled with a phenylboronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The morpholine ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 4-(Morpholine)carboxamidophenylboronic acid
Uniqueness
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties.
Properties
CAS No. |
653588-65-9 |
|---|---|
Molecular Formula |
C19H19NO6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C19H19NO6S/c21-18(22)13-27(24,25)17-6-4-14(5-7-17)15-2-1-3-16(12-15)19(23)20-8-10-26-11-9-20/h1-7,12H,8-11,13H2,(H,21,22) |
InChI Key |
UCMBDRQALYRYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



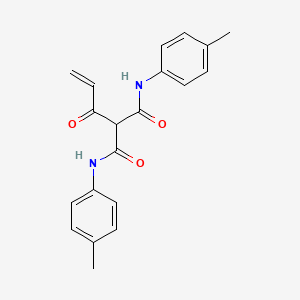
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
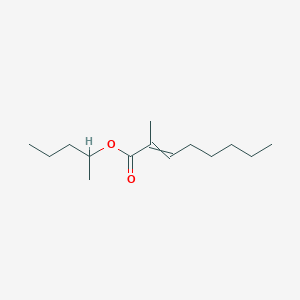

![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)

